

Synonyms and alternative names for 1-tert-Butyl-4-nitrobenzene

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Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

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An In-depth Technical Guide to 1-tert-Butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-tert-Butyl-4-nitrobenzene**, a key aromatic compound. It details its chemical identity, physicochemical properties, synthesis and purification protocols, and spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity: Synonyms and Alternative Names

1-tert-Butyl-4-nitrobenzene is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in its identification.

- 4-tert-Butylnitrobenzene[1][2][3]
- p-tert-Butylnitrobenzene[4]
- 4-t-Butylnitrobenzene[3]
- p-t-Butylnitrobenzene[3]

- p-Nitro-t-butylbenzene[1][3]
- Benzene, 1-(1,1-dimethylethyl)-4-nitro-[3]
- 1-(tert-Butyl)-4-nitrobenzene[3]
- NSC 43040[3]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **1-tert-Butyl-4-nitrobenzene**.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol [1]
Appearance	Pale yellow crystalline solid[5]
Melting Point	37–39 °C[5]
Boiling Point	258.6 °C at 760 mmHg[6]
Density	1.0586 g/cm ³
Flash Point	103.4 °C
Solubility	Soluble in organic solvents such as ethanol, diethyl ether, and acetone; limited solubility in water.[1][5]

Table 2: Chemical Identifiers

Identifier	Value
CAS Number	3282-56-2[3]
EINECS Number	221-922-1[3]
InChI	InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3[3]
InChIKey	XSCPVQNNFLHGHY-UHFFFAOYSA-N[3]
SMILES	<chem>CC(C)(C)C1=CC=C(C=C1)--INVALID-LINK--[O-]</chem> [3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **1-tert-Butyl-4-nitrobenzene** are provided below. These protocols are based on established chemical literature.

Synthesis via Nitration of tert-Butylbenzene

A common method for the synthesis of **1-tert-Butyl-4-nitrobenzene** is the electrophilic aromatic substitution of tert-butylbenzene using a nitrating mixture.[1]

Materials:

- tert-Butylbenzene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- Water
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the concentrated sulfuric acid in an ice bath.
- Slowly add the tert-butylbenzene to the cooled sulfuric acid with continuous stirring.
- Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to a portion of cold, concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the reaction flask containing the tert-butylbenzene solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice.
- Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Synthesis from 1-tert-butyl-4-iodobenzene

An alternative synthesis route involves the reaction of 1-tert-butyl-4-iodobenzene with a nitrite salt.^{[2][4]}

Materials:

- 1-tert-butyl-4-iodobenzene (0.5 mmol)
- Copper(II) trifluoromethanesulfonate (45 mg, 0.125 mmol)
- Potassium nitrite (KNO_2 , 128 mg, 1.5 mmol)
- Anhydrous dimethylsulfoxide (DMSO, 0.6 mL)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

Procedure:

- Add 1-tert-butyl-4-iodobenzene, copper(II) trifluoromethanesulfonate, potassium nitrite, and anhydrous DMSO to an oven-dried pressure tube under a nitrogen atmosphere.[\[2\]](#)[\[4\]](#)
- Seal the pressure tube and purge with nitrogen for 5 minutes.[\[2\]](#)[\[4\]](#)
- Stir the mixture at room temperature for 10 minutes.[\[2\]](#)[\[4\]](#)
- Gradually heat the reaction to 130 °C and maintain this temperature for 48 hours.[\[2\]](#)[\[4\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[2\]](#)[\[4\]](#)
- Wash the mixture with excess ice water and extract with ethyl acetate (3 x 10 mL).[\[2\]](#)[\[4\]](#)
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[2\]](#)[\[4\]](#)

Purification

The crude **1-tert-Butyl-4-nitrobenzene** can be purified by recrystallization or column chromatography.

Recrystallization: A common method for purification is recrystallization from methanol (MeOH). [2] The crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly to form crystals, which are then collected by filtration. [2]

Column Chromatography: The crude product can also be purified by silica gel or basic alumina column chromatography using a mixture of ethyl acetate and hexanes as the eluent. [2][4]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **1-tert-Butyl-4-nitrobenzene**.

- Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. These typically appear in the regions of $1500\text{-}1560\text{ cm}^{-1}$ and $1300\text{-}1370\text{ cm}^{-1}$, respectively.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show distinct signals for the aromatic protons and a singlet for the tert-butyl protons.
 - ^{13}C NMR: Will show characteristic peaks for the aromatic carbons, the quaternary carbon, and the methyl carbons of the tert-butyl group. [3]
- Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. [3][7]

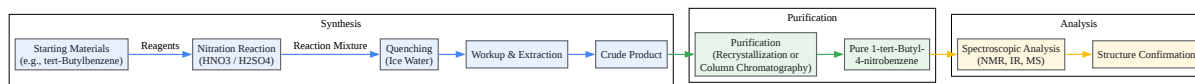
Biological Activity and Signaling Pathways

Current scientific literature primarily identifies **1-tert-Butyl-4-nitrobenzene** as a synthetic intermediate in organic chemistry. [1] While toxicological data exists for nitroaromatic compounds in general, suggesting potential for harm if inhaled, ingested, or absorbed through the skin, there is limited specific research on the biological activities or its involvement in specific signaling pathways. [1][8] The metabolism of nitroaromatic compounds can occur via nitro group reduction, a pathway catalyzed by various enzymes. [9] However, no specific metabolic or signaling pathways for **1-tert-Butyl-4-nitrobenzene** have been elucidated.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **1-tert-Butyl-4-nitrobenzene**.

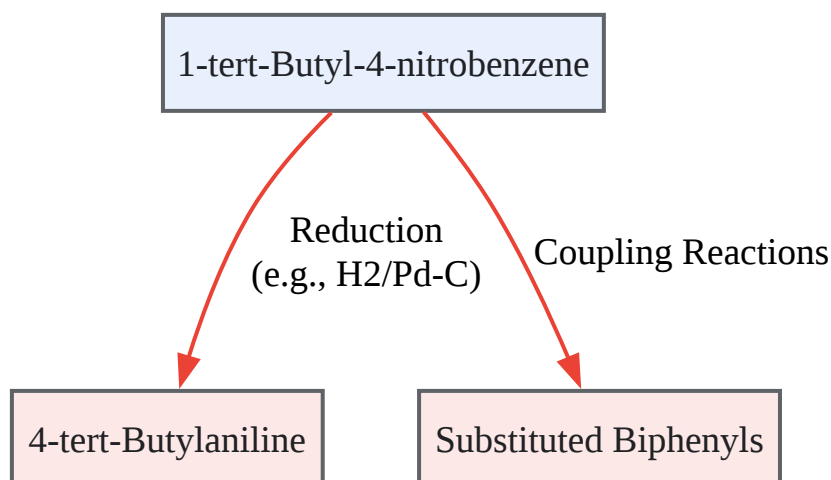


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Caption: Synthesis and Purification Workflow for **1-tert-Butyl-4-nitrobenzene**.

Logical Relationship: Reactivity of 1-tert-Butyl-4-nitrobenzene

This diagram illustrates the key chemical transformations that **1-tert-Butyl-4-nitrobenzene** can undergo.



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Caption: Key reactions of **1-tert-Butyl-4-nitrobenzene**.

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